molecular formula C23H19N3O5S B2374808 3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide CAS No. 399000-15-8

3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide

Cat. No. B2374808
CAS RN: 399000-15-8
M. Wt: 449.48
InChI Key: MTCOJWDNGNGTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The compound was synthesized in several steps, starting from 2-aminobenzoic acid. The first step involved the preparation of 2-(4-methylsulfonamidophenyl)-benzoic acid, which was achieved by reacting 4-methylsulfonamidobenzoyl chloride with 2-aminobenzoic acid. The next step involved the preparation of 3-(4-methylsulfonamidophenyl)-2-benzofuran-1-carboxylic acid, which was produced by reacting the previous intermediate with 2-chloro-3-methylbenzoic acid. Finally, the compound was obtained by coupling this intermediate with 4-aminobenzoyl chloride in the presence of N,N’-dicyclohexylcarbodiimide (DCC).


Molecular Structure Analysis

The molecular formula of the compound is C23H19N3O5S. The compound is an off-white solid, and it has a molecular weight of 467.57 g/mol. The melting point of the compound is around 244-246°C.


Chemical Reactions Analysis

The compound has shown significant inhibitory potential against human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE) enzymes at nanomolar levels . Ki values were in the range of 4.07 ± 0.38 – 29.70 ± 3.18 nM for hCA I and 10.68 ± 0.98 – 37.16 ± 7.55 nM for hCA II while Ki values for AChE were in the range of 8.91 ± 1.65 – 34.02 ± 5.90 nM .

Scientific Research Applications

Antimicrobial Agents

Benzofuran and its derivatives, including “3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide”, are found to be suitable structures for developing antimicrobial agents . They have been used in diverse fields of antimicrobial therapy and have shown improved bioavailability .

Treatment of Skin Diseases

Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .

Antiproliferative Activities

Pyrazole-sulfonamide derivatives, which could potentially include “3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide”, have shown significant antiproliferative activities . These compounds have been tested for their in vitro antiproliferative activities against HeLa and C6 cell lines .

Antitumor Activity

Sulfonamides possess many types of biological activities, including significant antitumor activity . This makes “3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide” a potential candidate for antitumor applications .

Treatment of Bladder Cancer

“3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide”, also known as MB 07811, is a synthetic compound that has been developed for the treatment of bladder cancer.

Drug Discovery

The wide array of biological activities of benzofuran and its derivatives make them a privileged structure in the field of drug discovery . This includes “3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide”, which could be used in the discovery of new drugs .

Mechanism of Action

The compound’s mechanism of action is related to its inhibitory effects on hCA I, hCA II, and AChE enzymes . These enzymes play crucial roles in various biological processes, and their inhibition can lead to significant pharmacological effects .

properties

IUPAC Name

3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-26(16-7-3-2-4-8-16)32(29,30)17-13-11-15(12-14-17)23(28)25-20-18-9-5-6-10-19(18)31-21(20)22(24)27/h2-14H,1H3,(H2,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCOJWDNGNGTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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